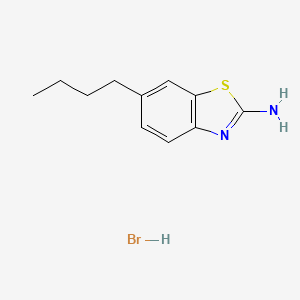

6-Butyl-1,3-benzothiazol-2-amine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

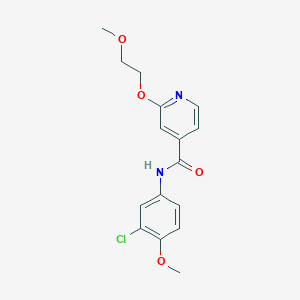

6-Butyl-1,3-benzothiazol-2-amine hydrobromide is a chemical compound with the CAS Number: 1864052-59-4 . It has a molecular weight of 287.22 . The IUPAC name for this compound is 6-butylbenzo[d]thiazol-2-amine hydrobromide . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 6-Butyl-1,3-benzothiazol-2-amine hydrobromide is 1S/C11H14N2S.BrH/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9;/h5-7H,2-4H2,1H3,(H2,12,13);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

6-Butyl-1,3-benzothiazol-2-amine hydrobromide is a powder that is stored at room temperature . Its molecular weight is 287.22 .Wissenschaftliche Forschungsanwendungen

CO2 Capture

A study by Bates et al. (2002) introduced a new room temperature ionic liquid incorporating a cation with an appended amine group, derived from a benzothiazole-based compound, which reacts reversibly with CO2, sequestering the gas efficiently. This compound is comparable in efficiency for CO2 capture to commercial amine sequestering agents, highlighting its potential application in environmental and sustainability research (Bates et al., 2002).

Antitumor Properties

Bradshaw et al. (2002) and their colleagues explored the antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, finding them to have highly selective and potent antitumor properties in vitro and in vivo. These findings point to the potential application of benzothiazole derivatives in cancer therapy, especially in the development of prodrugs to improve drug lipophilicity and bioavailability (Bradshaw et al., 2002).

Corrosion Inhibition

Research by Behzadi and Forghani (2017) on benzothiazole derivatives, including 1,3-benzothiazol-2-amine (BTA), revealed their potential as corrosion inhibitors. The study highlighted the relationship between electronic properties and corrosion inhibitive performance, suggesting these compounds' utility in protecting metals from corrosion, which is crucial in materials science and engineering (Behzadi & Forghani, 2017).

Antimicrobial and Anticancer Activity

A series of benzothiazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. These compounds showed significant activity against various bacterial and fungal species, as well as potent anticancer effects against certain cancer cell lines. Such research underscores the potential of benzothiazole derivatives in developing new antimicrobial and anticancer agents (Amnerkar et al., 2015).

Enhanced Corrosion Resistance

Salarvand et al. (2017) investigated the inhibition performance of benzothiazole derivatives for mild steel in HCl solution, demonstrating significant corrosion resistance. This study indicates the potential application of these compounds in industrial applications where corrosion resistance is crucial (Salarvand et al., 2017).

Safety And Hazards

The safety information for 6-Butyl-1,3-benzothiazol-2-amine hydrobromide indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

6-butyl-1,3-benzothiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S.BrH/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9;/h5-7H,2-4H2,1H3,(H2,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLORBZQONQDYHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)N=C(S2)N.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Butyl-1,3-benzothiazol-2-amine hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-Benzodioxol-5-yl)-5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2819144.png)

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2819149.png)

![Ethyl 7-chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate](/img/structure/B2819152.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide](/img/structure/B2819153.png)

![N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2819158.png)

![4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2819162.png)

![2,3,4,4a,5,10b-Hexahydrochromeno[4,3-b][1,4]oxazine;hydrochloride](/img/structure/B2819166.png)